

Chemical Identity & Structural Pharmacophores[2]

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Compound of Interest

Compound Name: Z-Phe-ala-NH₂

CAS No.: 65118-54-9

Cat. No.: B3276955

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The efficacy of **Z-Phe-Ala-NH₂** as a biological probe is dictated by its three distinct structural domains, each designed to interrogate specific subsites of the target enzyme.

- N-Terminal Cap (Z-Group / Cbz): The Carbobenzoxy group mimics the polypeptide chain upstream of the cleavage site, providing hydrophobic bulk that interacts with the S3/S4 subsites of the protease, protecting the peptide from non-specific aminopeptidase degradation.
- P2 Residue (Phenylalanine): This is the critical specificity determinant. The aromatic benzyl side chain is optimized to fit into the deep, hydrophobic S2 pocket of Cathepsin L.[1]
- P1 Residue (Alanine) & C-Terminal Amide: The alanine residue positions the scissile bond. The terminal amide (-NH₂) renders the molecule a substrate for amidase activity or a competitive ligand, distinct from fluorogenic leaving groups (like AMC) or electrophilic warheads (like -CHO).

Primary Biological Targets

A. Cathepsin L (Major Target)

Cathepsin L is a lysosomal cysteine protease upregulated in metastatic cancers and involved in antigen processing.[1]

- **Interaction Mechanism:** Cathepsin L exhibits a strict preference for hydrophobic residues at the P2 position. The Phenylalanine in **Z-Phe-Ala-NH2** anchors the molecule within the enzyme's S2 subsite via hydrophobic interactions (π -stacking).
- **Functional Role:** **Z-Phe-Ala-NH2** acts as a substrate.[2][3] The enzyme attacks the carbonyl carbon of the alanine residue. However, because the leaving group is a simple ammonia (or the peptide bond is cleaved depending on the specific enzymatic mode), it is often used to study the kinetics of hydrolysis relative to natural protein substrates.
- **Differentiation:** It distinguishes Cathepsin L from Cathepsin B. Cathepsin B prefers basic residues (Arginine) at P2 (e.g., Z-Arg-Arg-AMC), whereas Cathepsin L strongly prefers Phenylalanine (Z-Phe-Arg or Z-Phe-Ala).

B. Calpain (Secondary Target)

Calpains are calcium-dependent, non-lysosomal cysteine proteases involved in cytoskeletal remodeling and neurodegeneration.[1]

- **Interaction Mechanism:** Calpains share the papain-like fold and S2 subsite preference for hydrophobic residues (Leu, Val, Phe).[1]
- **Functional Role:** **Z-Phe-Ala-NH2** serves as a competitive substrate/inhibitor. While calpains cleave it, the rate is often slower than natural targets, allowing **Z-Phe-Ala-NH2** to act as a competitive inhibitor in high concentrations, temporarily occupying the active site and preventing the degradation of native substrates like spectrin or tubulin.

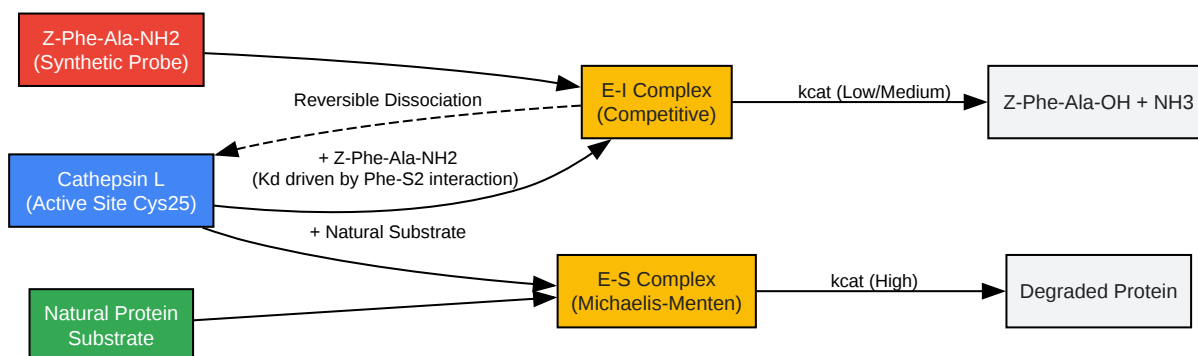
Mechanistic Profiling: Substrate vs. Inhibitor[1]

It is critical to distinguish **Z-Phe-Ala-NH2** from its structural analogs. The C-terminal modification dictates the biological outcome.

Compound	C-Terminus	Mechanism	Biological Effect
Z-Phe-Ala-NH ₂	Amide	Substrate / Competitive Inhibitor	Reversible binding; processed by enzyme. Used to measure turnover or occupy active site.[1]
Z-Phe-Ala-CHO	Aldehyde	Reversible Inhibitor	Forms a transition- state hemiacetal adduct with the active site cysteine. Potent Calpain/Cathepsin inhibitor.[1]
Z-Phe-Ala-CHN ₂	Diazomethylketone	Irreversible Inhibitor	Alkylates the active site cysteine/histidine. Permanently inactivates the enzyme.

Visualization of Signaling & Interaction

The following diagram illustrates the kinetic competition between **Z-Phe-Ala-NH₂** and a natural protein substrate for the Cathepsin L active site.



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Caption: Competitive interaction model showing **Z-Phe-Ala-NH₂** occupying the Cathepsin L active site, reducing the hydrolysis rate of natural substrates.

Experimental Validation Protocols

To validate **Z-Phe-Ala-NH₂** as a target for a specific protease, the following HPLC-based enzymatic assay is recommended. Unlike fluorogenic substrates, the amide release is not directly fluorescent, requiring chromatographic separation.[1]

Protocol: HPLC-Based Hydrolysis Assay

Objective: Quantify the cleavage of **Z-Phe-Ala-NH₂** by Cathepsin L to determine

and

Reagents:

- Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA (Activates Cysteine Protease).[1]
- Enzyme: Recombinant Human Cathepsin L (10 nM final).
- Substrate: **Z-Phe-Ala-NH₂** (Stock 10 mM in DMSO).
- Stop Solution: 10% Trichloroacetic acid (TCA) or Acetonitrile.[1]

Workflow:

- Pre-incubation: Incubate Cathepsin L in Buffer for 10 minutes at 37°C to reduce the active site cysteine.
- Initiation: Add **Z-Phe-Ala-NH₂** at varying concentrations (10 μM – 500 μM).
- Reaction: Incubate at 37°C for defined time points (e.g., 0, 15, 30, 60 min).
- Termination: Quench reaction with equal volume of Stop Solution.

- Analysis: Centrifuge (10,000 x g, 5 min) to remove precipitated protein. Inject supernatant onto C18 Reverse-Phase HPLC column.
- Detection: Monitor Absorbance at 254 nm (detects Z-group).
 - Substrate Peak: **Z-Phe-Ala-NH₂** (Late eluting).
 - Product Peak: Z-Phe-Ala-OH or Z-Phe-OH (Earlier eluting, depending on cleavage site).
- Calculation: Plot initial velocity () vs. [S] to derive Michaelis-Menten constants.

References

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